2'-((2-(Diethylamino)ethyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid
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Overview
Description
2’-((2-(Diethylamino)ethyl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a biphenyl core with a carboxylic acid group and a diethylaminoethyl carbamoyl substituent, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-((2-(Diethylamino)ethyl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via a Friedel-Crafts acylation reaction, followed by hydrolysis.
Attachment of the Diethylaminoethyl Carbamoyl Group: This step involves the reaction of the biphenyl carboxylic acid with diethylaminoethylamine in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carbamoyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for coupling reactions and automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
2’-((2-(Diethylamino)ethyl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce the carboxylic acid group to an alcohol.
Substitution: The biphenyl core allows for electrophilic aromatic substitution reactions, where substituents like nitro groups can be introduced using nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid and sulfuric acid for nitration.
Major Products
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Biphenyl alcohol derivatives.
Substitution: Nitro-substituted biphenyl compounds.
Scientific Research Applications
2’-((2-(Diethylamino)ethyl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 2’-((2-(Diethylamino)ethyl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diethylaminoethyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to modulate intracellular pathways. The biphenyl core can interact with hydrophobic pockets in proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
2’-((2-(Dimethylamino)ethyl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid: Similar structure but with dimethylamino instead of diethylamino group.
2’-((2-(Diethylamino)ethyl)carbamoyl)-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the biphenyl core.
Uniqueness
The presence of the diethylaminoethyl group in 2’-((2-(Diethylamino)ethyl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid provides unique properties such as enhanced solubility in organic solvents and increased reactivity in certain chemical reactions, distinguishing it from its analogs.
This detailed overview covers the essential aspects of 2’-((2-(Diethylamino)ethyl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid, from its synthesis to its applications and unique characteristics
Biological Activity
2'-((2-(Diethylamino)ethyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid (CAS Number: 2034304-62-4) is a synthetic compound characterized by its biphenyl structure and diethylaminoethylcarbamoyl substituent. This compound has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition.
- Molecular Formula : C20H24N2O3
- Molecular Weight : 340.4 g/mol
- Structure : The compound features a biphenyl core with a carbamoyl group attached to one of the phenyl rings, which may influence its biological activity through conformational rigidity and steric effects.
Research indicates that compounds with similar structures often exhibit activity against topoisomerase II, an enzyme crucial for DNA replication and repair. Inhibitors of topoisomerase II can induce apoptosis in cancer cells by disrupting DNA processes, making this pathway a significant target for anticancer therapies.
Inhibition of Topoisomerase II
Studies have shown that derivatives of biphenyl compounds can act as inhibitors of topoisomerase II, leading to:
- Induction of Apoptosis : Activation of the caspase pathway in cancer cells.
- Cell Cycle Arrest : Compounds have been reported to cause G2/M phase cell cycle arrest, thereby inhibiting cell proliferation.
Table 1: Summary of Biological Activities
Case Studies
- Breast Cancer Cell Lines :
- In Vitro Assays :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Biphenyl Core : Provides a platform for interaction with biological targets.
- Diethylamino Group : Enhances solubility and bioavailability, potentially improving therapeutic efficacy.
Properties
IUPAC Name |
2-[2-[2-(diethylamino)ethylcarbamoyl]phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-22(4-2)14-13-21-19(23)17-11-7-5-9-15(17)16-10-6-8-12-18(16)20(24)25/h5-12H,3-4,13-14H2,1-2H3,(H,21,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQWYRXTXVJUHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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